

5,7-Dichloro-1H-indazole: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 5,7-Dichloro-1H-indazole

Cat. No.: B1321707

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This technical guide provides an in-depth overview of the synthesis and characterization of **5,7-dichloro-1H-indazole**, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details a proposed synthetic pathway, predicted physicochemical properties, and expected spectroscopic data to facilitate its preparation and identification in a laboratory setting.

Core Compound Properties

5,7-Dichloro-1H-indazole is a substituted indazole with the chemical formula C₇H₄Cl₂N₂. Its core physical and chemical properties are summarized below.

Property	Value
CAS Number	50477-27-5
Molecular Formula	C ₇ H ₄ Cl ₂ N ₂
Molecular Weight	187.03 g/mol
Melting Point	200 °C
Boiling Point	344.0 ± 22.0 °C (Predicted)
Density	1.571 ± 0.06 g/cm ³ (Predicted)
pKa	10.74 ± 0.40 (Predicted)
Storage Temperature	2-8°C

Proposed Synthesis of 5,7-Dichloro-1H-indazole

While specific literature detailing the synthesis of **5,7-dichloro-1H-indazole** is not readily available, a viable synthetic route can be adapted from established methods for preparing analogous substituted indazoles. The following multi-step protocol is proposed, commencing from 3,5-dichloro-2-methylaniline. This pathway involves N-acetylation, followed by a one-pot diazotization and intramolecular cyclization, and concluding with deacetylation to yield the target compound.

Experimental Protocol

Step 1: N-Acetylation of 3,5-Dichloro-2-methylaniline

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichloro-2-methylaniline (1.0 eq) in chloroform.
- Add potassium acetate (3.0 eq) to the solution.
- Cool the mixture in an ice bath.
- Slowly add acetic anhydride (3.0 eq) dropwise to the stirred mixture.

- After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 1 hour.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- The resulting mixture containing N-(3,5-dichloro-2-methylphenyl)acetamide is typically used in the subsequent step without intermediate purification.

Step 2: Diazotization and Intramolecular Cyclization

- To the reaction mixture from Step 1, add isopentyl nitrite (2.0 eq).
- Heat the mixture to reflux and maintain for 4 hours. This step facilitates the formation of the diazonium salt intermediate and its subsequent intramolecular cyclization to form the indazole ring.
- Monitor the reaction for the consumption of the starting material by TLC.
- Upon completion, cool the reaction mixture to room temperature.

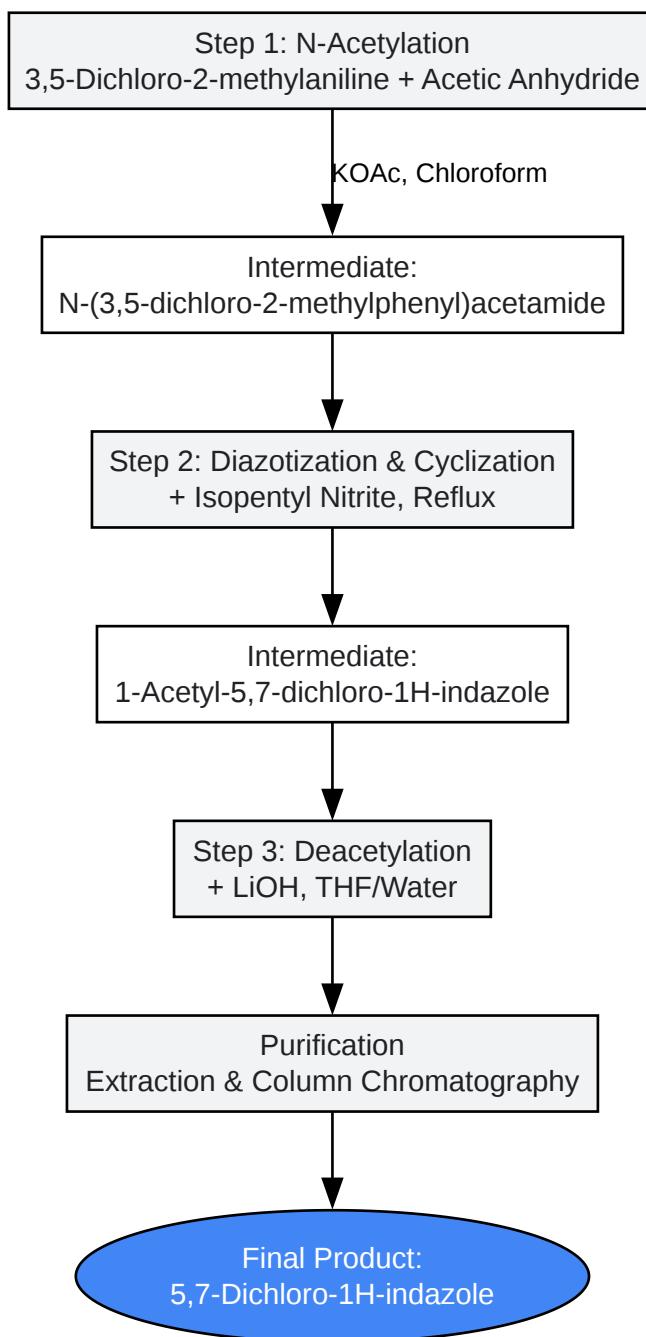
Step 3: Deacetylation to **5,7-Dichloro-1H-indazole**

- Add water and tetrahydrofuran (THF) to the cooled reaction mixture from Step 2.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add lithium hydroxide (LiOH) (7.0 eq) and stir the mixture at 0 °C for 3 hours to facilitate the removal of the acetyl protecting group.
- After deacetylation is complete, as confirmed by TLC, add water and transfer the mixture to a separatory funnel.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
- Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude **5,7-dichloro-1H-indazole**.

- The crude product can be further purified by column chromatography on silica gel.

Synthesis Workflow

The proposed three-step synthesis of **5,7-dichloro-1H-indazole** is illustrated in the following workflow diagram.



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Caption: Proposed workflow for the synthesis of **5,7-dichloro-1H-indazole**.

Characterization Data (Predicted)

The following tables provide the predicted spectroscopic data for **5,7-dichloro-1H-indazole**, based on the analysis of structurally related compounds.

¹H NMR Spectroscopy

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (N-H)	13.0 - 13.5	Broad Singlet	-
H-3	8.1 - 8.3	Singlet	-
H-4	7.6 - 7.8	Doublet	~1.0 - 2.0
H-6	7.2 - 7.4	Doublet	~1.0 - 2.0

Solvent: DMSO-d₆

¹³C NMR Spectroscopy

Carbon	Predicted Chemical Shift (δ , ppm)
C-3	135 - 137
C-3a	120 - 122
C-4	128 - 130
C-5	115 - 117
C-6	121 - 123
C-7	118 - 120
C-7a	140 - 142

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Functional Group	Predicted Absorption Range (cm ⁻¹)
N-H Stretch	3100 - 3300 (broad)
C-H Stretch (Aromatic)	3000 - 3100
C=C Stretch (Aromatic)	1450 - 1600
C-N Stretch	1300 - 1350
C-Cl Stretch	750 - 850

Mass Spectrometry (MS)

Ion	Predicted m/z Ratio
[M] ⁺	186/188/190
[M+H] ⁺	187/189/191

Note: The isotopic pattern for two chlorine atoms will be observed.

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